molecular formula C21H13F3N2O3 B444643 (3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide

(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide

Katalognummer: B444643
Molekulargewicht: 398.3g/mol
InChI-Schlüssel: LDAUIVGPULCJBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide is a complex organic compound with the molecular formula C21H13F3N2O3 and a molecular weight of 398.3347296 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethoxy group attached to a phenyl ring, an imino group, and a benzo[f]chromene core

Eigenschaften

Molekularformel

C21H13F3N2O3

Molekulargewicht

398.3g/mol

IUPAC-Name

3-[4-(trifluoromethoxy)phenyl]iminobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C21H13F3N2O3/c22-21(23,24)29-14-8-6-13(7-9-14)26-20-17(19(25)27)11-16-15-4-2-1-3-12(15)5-10-18(16)28-20/h1-11H,(H2,25,27)

InChI-Schlüssel

LDAUIVGPULCJBR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)OC(F)(F)F)O3)C(=O)N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)OC(F)(F)F)O3)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of (3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(trifluoromethoxy)aniline with 3H-benzo[f]chromene-2-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Analyse Chemischer Reaktionen

(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The imino group may also play a role in binding to specific proteins, influencing their function and leading to the compound’s observed biological effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.